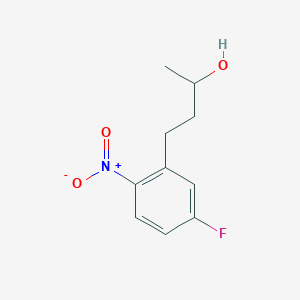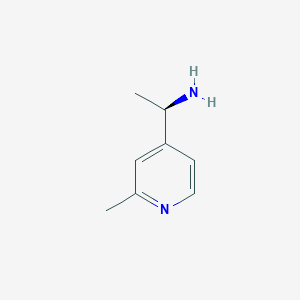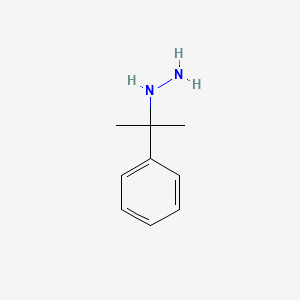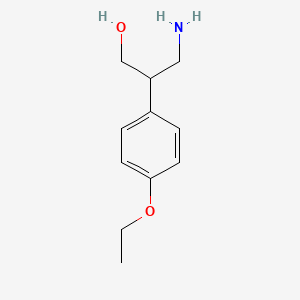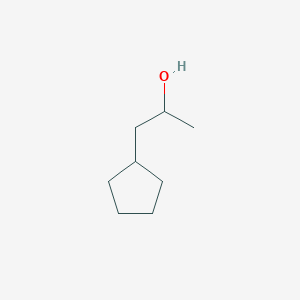
1-Cyclopentylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentylpropan-2-ol is an organic compound with the molecular formula C8H16O It is a secondary alcohol featuring a cyclopentyl group attached to the second carbon of a propane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopentylpropan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-cyclopentylpropan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 1-cyclopentylpropan-2-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often ethanol or methanol, at elevated temperatures and pressures to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopentylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-cyclopentylpropan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of this compound can yield cyclopentylpropane.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products Formed:
Oxidation: 1-Cyclopentylpropan-2-one.
Reduction: Cyclopentylpropane.
Substitution: 1-Cyclopentyl-2-chloropropane or 1-cyclopentyl-2-bromopropane.
Applications De Recherche Scientifique
1-Cyclopentylpropan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a building block for drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which 1-cyclopentylpropan-2-ol exerts its effects depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with active sites and influencing catalytic activity. The compound’s hydroxyl group can form hydrogen bonds, affecting molecular interactions and stability.
Comparaison Avec Des Composés Similaires
Cyclopentanol: A primary alcohol with a cyclopentyl group attached to a hydroxyl group.
1-Cyclopentylpropan-2-one: A ketone with a similar structure but with a carbonyl group instead of a hydroxyl group.
Cyclopentylpropane: A hydrocarbon with a cyclopentyl group attached to a propane chain.
Uniqueness: 1-Cyclopentylpropan-2-ol is unique due to its secondary alcohol structure, which imparts distinct reactivity and physical properties compared to primary alcohols like cyclopentanol. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H16O |
|---|---|
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
1-cyclopentylpropan-2-ol |
InChI |
InChI=1S/C8H16O/c1-7(9)6-8-4-2-3-5-8/h7-9H,2-6H2,1H3 |
Clé InChI |
KJIPGYIYUKEUJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



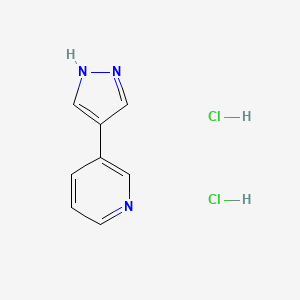
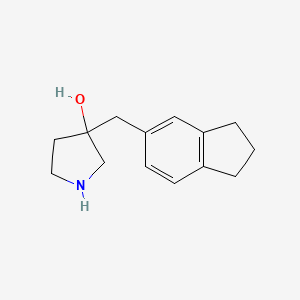
![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)

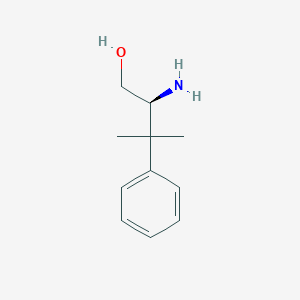

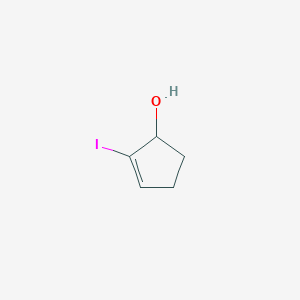
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
